molecular formula C17H16O5 B14569934 1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one CAS No. 61234-67-1

1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one

Cat. No.: B14569934
CAS No.: 61234-67-1
M. Wt: 300.30 g/mol
InChI Key: HIPHCRJSGBWXHI-UHFFFAOYSA-N
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Description

1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C17H16O5. It belongs to the xanthone family, which is characterized by an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are known for their diverse biological activities and are found in various terrestrial and marine plants, fungi, and lichen .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted xanthones .

Scientific Research Applications

1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one involves modulation of various molecular pathways. One key pathway is the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which is involved in the cellular response to oxidative stress and inflammation. The compound enhances Nrf2 translocation, leading to increased expression of antioxidant and anti-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6-Trimethoxy-5-methyl-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 1, 4, and 6, along with a methyl group at position 5, differentiates it from other xanthone derivatives and contributes to its unique reactivity and biological activity .

Properties

CAS No.

61234-67-1

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

1,4,6-trimethoxy-5-methylxanthen-9-one

InChI

InChI=1S/C17H16O5/c1-9-11(19-2)6-5-10-15(18)14-12(20-3)7-8-13(21-4)17(14)22-16(9)10/h5-8H,1-4H3

InChI Key

HIPHCRJSGBWXHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C=CC(=C3C2=O)OC)OC)OC

Origin of Product

United States

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